8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a thiophene ring at the 2nd position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine derivatives with α-haloketones in the presence of a base. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetonitrile . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors or employing microwave-assisted synthesis .
Chemical Reactions Analysis
8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, leading to modulation of cellular processes .
Comparison with Similar Compounds
8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the chlorine atom at the 8th position, which may affect its biological activity and chemical reactivity.
8-Chloroimidazo[1,2-a]pyridine: Lacks the thiophene ring, which may influence its interaction with biological targets.
2-(Furan-2-yl)imidazo[1,2-a]pyridine: Contains a furan ring instead of a thiophene ring, which may alter its electronic properties and reactivity.
The unique combination of the chlorine atom and thiophene ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H7ClN2S |
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Molecular Weight |
234.71 g/mol |
IUPAC Name |
8-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7ClN2S/c12-8-3-1-5-14-7-9(13-11(8)14)10-4-2-6-15-10/h1-7H |
InChI Key |
HVHDQCHUMCDOTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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